

N-Boc-piperazine CAS number and molecular weight

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Compound of Interest		
Compound Name:	N-Boc-piperazine	
Cat. No.:	B014835	Get Quote

An In-depth Technical Guide to N-Boc-piperazine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine, also known as tert-butyl piperazine-1-carboxylate, is a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring, a common scaffold in many pharmaceuticals, with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group. This mono-protection strategy allows for selective functionalization at the unprotected secondary amine, making it an invaluable intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties

The fundamental properties of **N-Boc-piperazine** are summarized below. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.



Property	Value	References
CAS Number	57260-71-6	[1][2][3][4][5][6]
Molecular Formula	C9H18N2O2	[1][2][3][4][5]
Molecular Weight	186.25 g/mol	[1][3][4][5][7]
Appearance	White to light yellow waxy solid or low melting crystalline mass	[5][7]
Melting Point	43-47 °C	[5][7]
Synonyms	1-Boc-piperazine, tert-Butyl piperazine-1-carboxylate, 1-(tert-Butoxycarbonyl)piperazine	[1][4][5]

Core Synthetic Applications & Experimental Protocols

N-Boc-piperazine serves as a versatile precursor for the synthesis of a wide array of N-substituted piperazines. The Boc group provides robust protection under various reaction conditions while allowing for facile deprotection under acidic conditions. This section details a standard experimental protocol for a common and crucial subsequent reaction: the acidic deprotection of the Boc group to liberate the piperazine amine, readying it for further functionalization.

This protocol describes a general and reliable method for the removal of the Boc protecting group from a generic N-alkyl-N'-Boc-piperazine derivative using hydrochloric acid (HCl) in an organic solvent.

Materials:

- N-Alkyl-N'-Boc-piperazine (1.0 equivalent)
- 4M Hydrochloric Acid (HCl) in 1,4-Dioxane (or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))



- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-alkyl-N'-Boc-piperazine substrate (1.0 eq.) in Dichloromethane (DCM).
- Acid Addition: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). Alternatively, Trifluoroacetic Acid (TFA) (5-10 eq.) in DCM can be used.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the
 deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the
 starting material. The reaction is typically complete within 1-4 hours.[2]
- Work-up Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid. This will typically yield the hydrochloride salt of the desired piperazine derivative.
- Work-up Neutralization (Optional, for free base): To obtain the free amine, dissolve the crude salt in water and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

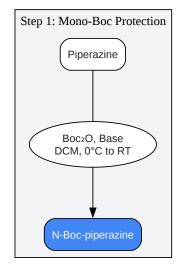


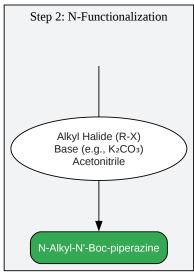
- Extraction: Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.
- Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected N-substituted piperazine.

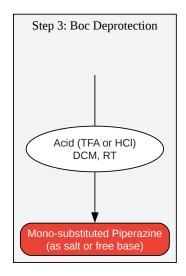
Visualized Workflow: Synthesis of Mono-Substituted Piperazines

The following diagram illustrates a typical synthetic workflow starting from piperazine, involving Boc-protection to create **N-Boc-piperazine**, subsequent functionalization (e.g., alkylation), and final deprotection to yield the target mono-substituted piperazine. This pathway is fundamental in drug development for creating libraries of analogues for structure-activity relationship (SAR) studies.









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Caption: Synthetic pathway for mono-substituted piperazines.



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jgtps.com [jgtps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride PMC [pmc.ncbi.nlm.nih.gov]
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